N-allyl-2-(isobutyrylamino)benzamide
Description
N-allyl-2-(isobutyrylamino)benzamide is a benzamide derivative characterized by an allyl group (-CH₂-CH=CH₂) attached to the amide nitrogen and an isobutyrylamino (-NH-C(O)-CH(CH₃)₂) substituent at the 2-position of the benzene ring. This compound belongs to the class of N-alkylated aromatic benzamides, which are notable for their structural versatility and applications in materials science, pharmaceuticals, and polymer chemistry. The allyl group enhances conformational flexibility and may influence solubility, reactivity, and intermolecular interactions, while the isobutyryl moiety could modulate steric and electronic properties .
Properties
IUPAC Name |
2-(2-methylpropanoylamino)-N-prop-2-enylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-4-9-15-14(18)11-7-5-6-8-12(11)16-13(17)10(2)3/h4-8,10H,1,9H2,2-3H3,(H,15,18)(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEYMYPGAMYODNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=CC=C1C(=O)NCC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Benzamides
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)
- Structure : Features a benzamide core with a 3,4-dimethoxyphenethylamine substituent.
- Synthesis : Reacts benzoyl chloride with 3,4-dimethoxyphenethylamine (80% yield) .
- Key Properties : Melting point = 90°C; NMR data (Tables 1–2 in ) indicate aromatic proton shifts at δ 7.4–6.8 ppm and carbonyl resonance at ~167 ppm.
2-Hydroxy-N-[2-(3,4-methoxyphenyl)ethyl]benzamide (Rip-D)
- Structure : Contains a hydroxyl group at the 2-position of the benzamide and a 3,4-dimethoxyphenethylamine side chain.
- Synthesis : Derived from methyl salicylate and 3,4-dimethoxyphenethylamine (34% yield) .
N-allyl-2-(6-hydroxy-3-oxo-3H-xanthen-9-yl)benzamide (Fluorescent Derivative)
- Structure: Fluorescent monomer with a xanthene-based substituent.
- Applications : Used in polymer conjugates (e.g., polyacrylate or fumarate copolymers) for fluorescence-based detection systems .
- Synthesis : Involves allylation of a pre-functionalized benzamide precursor.
5-Acetamido-N-allyl-2-allyloxybenzamide
- Structure : Dual allyl groups (N-allyl and O-allyl) with an acetamido substituent.
- Properties : Enhanced lipophilicity due to allyloxy group; used in specialty chemical synthesis .
Physicochemical and Functional Differences
Conformational and Foldameric Properties
N-alkylated benzamides, including N-allyl derivatives, lack intramolecular hydrogen bonds, leading to distinct folding behaviors compared to non-alkylated analogs. For example:
- Methoxy or hydroxy groups (as in Rip-B and Rip-D) can stabilize planar or stacked arrangements via π-π interactions or hydrogen bonding .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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